molecular formula C6H4BrClFN B12499431 3-(Bromomethyl)-2-chloro-6-fluoropyridine

3-(Bromomethyl)-2-chloro-6-fluoropyridine

Cat. No.: B12499431
M. Wt: 224.46 g/mol
InChI Key: FQCUTRKFAOVBTD-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-chloro-6-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-chloro-6-fluoropyridine typically involves the bromination of a precursor compound. One common method is the bromination of 2-chloro-6-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-chloro-6-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include pyridine N-oxides.

    Reduction: Products include amines and alcohols.

Scientific Research Applications

3-(Bromomethyl)-2-chloro-6-fluoropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-chloro-6-fluoropyridine involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of halogen atoms on the pyridine ring makes it a versatile intermediate in organic synthesis. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives with different chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoropyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(Chloromethyl)-2-chloro-6-fluoropyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.

    3-(Bromomethyl)-2-fluoropyridine: Lacks the chlorine atom, affecting its chemical behavior and applications.

Uniqueness

3-(Bromomethyl)-2-chloro-6-fluoropyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique combination of halogens imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions and form diverse products makes it a versatile tool in scientific research and industrial applications.

Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

3-(bromomethyl)-2-chloro-6-fluoropyridine

InChI

InChI=1S/C6H4BrClFN/c7-3-4-1-2-5(9)10-6(4)8/h1-2H,3H2

InChI Key

FQCUTRKFAOVBTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CBr)Cl)F

Origin of Product

United States

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